4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide
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Description
4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C13H23N3O5 and its molecular weight is 301.343. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
The synthesis of related compounds involves innovative methods that offer clean, high-yield reactions. For instance, the synthesis of crystalline derivatives using triphosgene presents a method that avoids the use of hazardous chlorinating agents, providing a safer and more efficient alternative for producing complex molecules (Wei et al., 2008). Similarly, the preparation of specific carboxamido derivatives has been achieved through reactions under mild conditions, leading to high yields and purity (Yan-wei, 2006).
Potential Pharmacological Applications
The compound and its derivatives have been explored for their pharmacological potential. For example, research into nootropic agents has involved the synthesis of related compounds, examining their ability to enhance cognitive function (Valenta et al., 1994). Another area of interest is the discovery of new antidepressants from structurally novel antagonists, indicating the relevance of these compounds in developing treatments for depression (Mahesh et al., 2011).
Antimicrobial Activity
The investigation of antimicrobial properties is another significant area of application. The synthesis and evaluation of new pyridine derivatives, for instance, have been directed towards identifying compounds with effective antimicrobial activity, demonstrating the potential of these derivatives in combating microbial resistance (Patel et al., 2011).
Properties
IUPAC Name |
4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5/c1-4-15-6-7-16(11(18)10(15)17)12(19)14-9-13(2,20)5-8-21-3/h20H,4-9H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFONFVIWOYEOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(CCOC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.